Specified Impurity Designation: Distinct Regulatory Identity from All Other Mifepristone-Related Substances
Mifepristone N-Oxide is the only mifepristone-related compound explicitly designated as 'Impurity 4' in both Chinese Pharmacopeia and international pharmacopeial frameworks, distinguishing it from N-demethyl mifepristone (Impurity 1, CAS 104004-96-8), hydroxy mifepristone (Impurity 2, CAS 105012-15-5), and didemethyl mifepristone (Impurity 3, CAS 104004-92-4) [1][2]. This unique impurity designation carries specific acceptance criteria: typical quality specifications for mifepristone API set individual unspecified impurity limits at ≤0.2% to 0.5%, with known specified impurities such as the N-oxide assigned tighter, toxicology-justified limits in accordance with ICH Q3A/Q3B guidance . The N-oxide is supplied under ISO 17034 accreditation with a certified purity of ≥95% and a full structure elucidation report (SER) including ¹H-NMR, ¹³C-NMR, HRMS, and HPLC-UV chromatographic purity data—documentation required for ANDA/NDA submissions that generic 'mifepristone metabolite' products cannot provide [3].
| Evidence Dimension | Pharmacopeial impurity classification and regulatory specification limits |
|---|---|
| Target Compound Data | Mifepristone N-Oxide: Designated Impurity 4 (CAS 91934-98-4); purity ≥95% (HPLC); supplied with ISO 17034 CoA and SER; individual specified impurity limit typically ≤0.2% per ICH Q3A |
| Comparator Or Baseline | N-Demethyl mifepristone (Impurity 1, CAS 104004-96-8); Hydroxy mifepristone (Impurity 2, CAS 105012-15-5); Unspecified impurities (limit ≤0.5%) |
| Quantified Difference | Each impurity type has a unique CAS number, distinct pharmacopeial monograph entry, and independent acceptance criterion; the N-oxide cannot be co-eluted or co-quantified with any other specified impurity per system suitability requirements |
| Conditions | Pharmacopeial monographs; ICH Q3A/Q3B impurity guidelines; stability-indicating reversed-phase HPLC with UV detection at 304 nm; confirmation by LC-MS/MS and NMR |
Why This Matters
For ANDA filers and QC laboratories, using the correct impurity reference standard (Impurity 4 vs. Impurity 1, 2, or 3) is not interchangeable: it directly determines whether a batch meets regulatory specifications for market release.
- [1] CATO Research Chemicals. Mifepristone N-Oxide (Mifepristone Impurity 4), CAS 91934-98-4. ISO 17034-certified analytical reference standard. 2025. View Source
- [2] Axios Research. Pharmaceutical Reference Standards Catalogue: Mifepristone Impurity 4 (Mifepristone N-Oxide, CAT# AR-M04663) vs. Mifepristone Impurity 1 (CAT# AR-M01816). 2025. View Source
- [3] SynZeal Research. Mifepristone N-Oxide (SZ-M036027): Characterization data compliant with regulatory guidelines; SER documentation provided. 2025. View Source
